3,4-Dihydro-2(1H)-quinolinone
Overview
Description
3,4-Dihydro-2(1H)-quinolinone is a compound that has been studied for its potential use in the treatment of Alzheimer’s disease . It has been used in the design and synthesis of multifunctional agents for Alzheimer’s treatment, where it was combined with dithiocarbamate to create a series of hybrid compounds .
Synthesis Analysis
The synthesis of 3,4-Dihydro-2(1H)-quinolinone involves cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals . This process was carried out using PEG-400 as an inexpensive, easy to handle, non-toxic, and recyclable reaction medium .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2(1H)-quinolinone is complex and has been the subject of various studies . The compound has been used in the design and synthesis of multifunctional agents for Alzheimer’s treatment .
Chemical Reactions Analysis
3,4-Dihydro-2(1H)-quinolinone has been involved in various chemical reactions. For instance, it has been used in the synthesis of novel 3,4-dihydro-2(1H)-quinazolines through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals .
Scientific Research Applications
Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs)
The compound is used in the synthesis of substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs). This process is catalyzed by Hf (OTf)4 and is found to be highly efficient . The reaction is accelerated by the synergistic effects of solvent-free conditions and Hf (OTf)4 catalysis .
Biginelli Reaction
3,4-Dihydro-2(1H)-quinolinone is used in the Biginelli reaction, a prominent multicomponent reaction (MCR). This reaction involves the acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea . The products of this reaction, DHPMs, have a wide range of medicinal properties .
Synthesis of Bioactive Compounds
DHPMs, synthesized using 3,4-Dihydro-2(1H)-quinolinone, have been identified in bioactive marine alkaloids and have a broad spectrum of pharmacological applications. They are used as antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic agents .
Catalyst for Biginelli Reaction
Silicotungstic acid supported on Ambelyst-15 is used as a heterogeneous catalyst for the Biginelli reaction under solventless conditions. This reaction involves the use of 3,4-Dihydro-2(1H)-quinolinone .
Synthesis of Structurally Diverse 3,4-DHPo
In 2011, Sun et al. developed a protocol to synthesize structurally diverse 3,4-DHPo via MCR, using arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid as starting reagents .
Pharmaceutical Applications
3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) possess a broad range of pharmacological activities and are widely used in pharmaceutical applications. They are potential anticancer, anti-inflammatory, antioxidant, antimicrobial agents, and also have antimalarial and antitubercular effects .
Future Directions
Mechanism of Action
Target of Action
Quinazoline-based heterocycles, which are structurally similar to this compound, have been reported to inhibit the epidermal growth factor (egf) receptors of tyrosine kinase . These receptors play a crucial role in cell growth and proliferation, making them important targets for anticancer therapies .
Mode of Action
It’s synthesized through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals . This process is efficient and stereoselective, producing compounds with various functionalities .
Biochemical Pathways
Related quinazoline-based heterocycles have been reported to possess diverse biological and therapeutic properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinazoline-based heterocycles, which are structurally similar to this compound, have been reported to possess diverse biological and therapeutic properties, such as anticancer, anti-inflammatory, antidiuretic, anticonvulsant, and anti-alzheimer activities .
Action Environment
The synthesis of this compound has been reported to be efficient under green reaction conditions, suggesting that it may be environmentally benign .
properties
IUPAC Name |
3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOYXRMEFDYWDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203816 | |
Record name | Hydrocarbostyril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24835298 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4-Dihydro-2(1H)-quinolinone | |
CAS RN |
553-03-7 | |
Record name | Hydrocarbostyril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocarbostyril | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrocarbostyril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydro-2(1H)-quinolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROCARBOSTYRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CKG6TX32F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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